

2-Hexanol butanoate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

[Get Quote](#)

Technical Guide: 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hexanol butanoate**, a significant ester in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, and outlines standardized experimental protocols for its synthesis and analysis.

Chemical Identifiers and Properties

2-Hexanol butanoate, also known as sec-hexyl butyrate or hexan-2-yl butanoate, is an organic compound classified as a carboxylic ester. It is formed from the esterification of 2-hexanol and butanoic acid.

Table 1: Chemical Identifiers for **2-Hexanol Butanoate**

Identifier	Value
CAS Number	6963-52-6 [1]
Molecular Formula	C10H20O2 [2]
Molecular Weight	172.26 g/mol [2]
IUPAC Name	hexan-2-yl butanoate
Synonyms	2-hexyl butyrate, sec-hexyl butyrate, butanoic acid, 1-methylpentyl ester [1]
InChI Key	LRUMZDICEGQZIB-UHFFFAOYSA-N [2]
SMILES	CCCC(C)OC(=O)CCC

Table 2: Physicochemical Properties of **2-Hexanol Butanoate**

Property	Value	Source
Appearance	Colorless clear liquid (estimated)	[1]
Odor	Fruity, banana, fleshy, ripe	[1]
Boiling Point	194.00 to 195.00 °C @ 760.00 mm Hg	[1]
Flash Point	160.00 °F (71.11 °C) TCC	[1]
Vapor Pressure	0.413000 mmHg @ 25.00 °C (estimated)	[1]
logP (o/w)	3.686 (estimated)	[1]
Solubility	Soluble in alcohol; water, 38.59 mg/L @ 25 °C (estimated)	[1]

Experimental Protocols

Synthesis of 2-Hexanol Butanoate via Fischer Esterification

The most common method for synthesizing **2-Hexanol butanoate** is the Fischer esterification of 2-hexanol with butanoic acid, using a strong acid as a catalyst.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 2-hexanol
- Butanoic acid
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., p-toluenesulfonic acid)[\[4\]](#)[\[7\]](#)
- Sodium bicarbonate ($NaHCO_3$) solution (e.g., 5% w/v)
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Toluene (for azeotropic removal of water, optional)
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) can be used.[8] Add a few boiling chips.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total mass of the reactants) to the flask while swirling.
- Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[9] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add deionized water to the funnel and shake gently. Allow the layers to separate and discard the aqueous layer. To neutralize any unreacted butanoic acid and the acid catalyst, wash the organic layer with a 5% sodium bicarbonate solution.[9] Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Repeat the washing until no more gas evolves.
- Brine Wash: Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.
- Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude **2-Hexanol butanoate** by fractional distillation to separate it from any unreacted starting materials and byproducts.[9][10] Collect the fraction that distills at the expected boiling point of **2-Hexanol butanoate** (194-195 °C at atmospheric pressure).[1]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

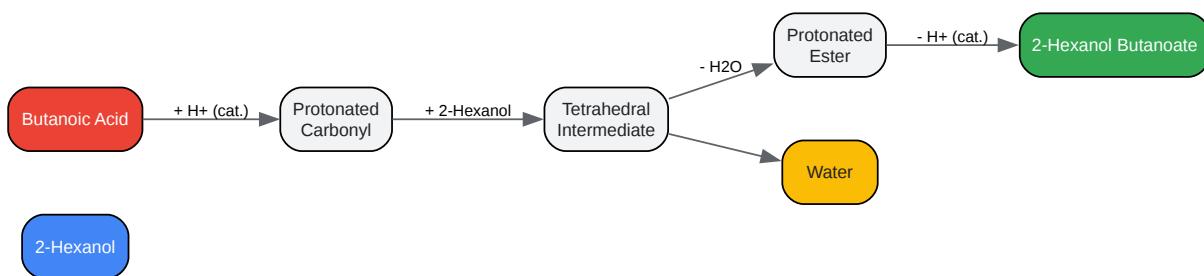
GC-MS is a suitable method for the analysis and identification of **2-Hexanol butanoate**, particularly due to its volatility.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of esters (e.g., a non-polar DB-1 or a polar wax-type column)[2]

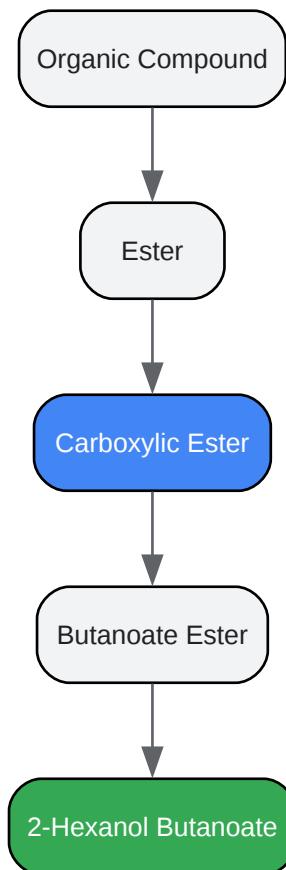
Typical GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the concentration
- Carrier Gas: Helium or Hydrogen at a constant flow rate
- Oven Temperature Program:
 - Initial temperature: 50-60 °C, hold for 1-2 minutes
 - Ramp: 10 °C/min to 220-250 °C
 - Final hold: 5-10 minutes
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400


Sample Preparation:

- Dilute the **2-Hexanol butanoate** sample in a suitable solvent such as dichloromethane or hexane.
- If analyzing for the presence of **2-Hexanol butanoate** in a complex matrix, a sample preparation technique like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.[11][12]

Data Analysis:


- The retention time of the peak corresponding to **2-Hexanol butanoate** can be compared to that of a known standard.
- The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST) or the spectrum of a pure standard for positive identification. The fragmentation pattern will be characteristic of the ester.

Visualizations

[Click to download full resolution via product page](#)

Caption: Fischer Esterification pathway for the synthesis of **2-Hexanol Butanoate**.

[Click to download full resolution via product page](#)

Caption: Chemical classification of **2-Hexanol Butanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-hexyl butyrate [flavscents.com]
- 2. 2-Hexanol butanoate [webbook.nist.gov]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Hexanol butanoate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615894#2-hexanol-butanoate-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com